proTAME

Description

Properties

IUPAC Name |

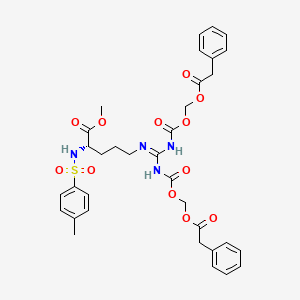

methyl (2S)-5-[bis[(2-phenylacetyl)oxymethoxycarbonylamino]methylideneamino]-2-[(4-methylphenyl)sulfonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O12S/c1-24-15-17-27(18-16-24)51(44,45)38-28(31(41)46-2)14-9-19-35-32(36-33(42)49-22-47-29(39)20-25-10-5-3-6-11-25)37-34(43)50-23-48-30(40)21-26-12-7-4-8-13-26/h3-8,10-13,15-18,28,38H,9,14,19-23H2,1-2H3,(H2,35,36,37,42,43)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYOVHULCQSDRZ-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(NC(=O)OCOC(=O)CC2=CC=CC=C2)NC(=O)OCOC(=O)CC3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(NC(=O)OCOC(=O)CC2=CC=CC=C2)NC(=O)OCOC(=O)CC3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N4O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of proTAME in Mitosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a crucial E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle proteins, ensuring the fidelity of mitotic progression. Its co-activator, Cdc20, is essential for the recognition and ubiquitination of substrates, making the APC/C-Cdc20 interaction a prime target for therapeutic intervention in proliferative diseases. proTAME (prodrug of Tosyl-L-Arginine Methyl Ester) has emerged as a potent and specific small molecule inhibitor of the APC/C. This technical guide provides a comprehensive overview of the function of this compound in mitosis, detailing its mechanism of action, its interplay with the Spindle Assembly Checkpoint (SAC), and its potential as a therapeutic agent. This document includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the pertinent signaling pathways to serve as a valuable resource for researchers in the field.

Core Mechanism of Action of this compound

This compound is a cell-permeable prodrug that is rapidly converted by intracellular esterases into its active form, TAME. TAME functions as a competitive inhibitor of the APC/C by mimicking the C-terminal IR-tail of the co-activator Cdc20.[1] This mimicry prevents the stable association of Cdc20 with the APC/C core complex, thereby inhibiting the E3 ubiquitin ligase activity of the APC/C.[2][3]

The primary consequence of APC/C-Cdc20 inhibition by this compound is the stabilization of its key mitotic substrates, most notably Cyclin B1 and Securin . The accumulation of these proteins prevents the cell from progressing from metaphase to anaphase, leading to a robust mitotic arrest.[4][5]

dot

This compound and the Spindle Assembly Checkpoint (SAC)

The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that ensures proper chromosome segregation by delaying anaphase until all chromosomes are correctly attached to the mitotic spindle. The SAC inhibits the APC/C by promoting the formation of the Mitotic Checkpoint Complex (MCC), which directly binds to and sequesters Cdc20.

The relationship between this compound-induced mitotic arrest and the SAC is multifaceted and appears to be context-dependent:

-

SAC-Dependent Arrest in Somatic Cells: In many somatic cell lines, the mitotic arrest induced by this compound is dependent on a functional SAC.[5] Even in the absence of spindle damage, this compound's partial inhibition of the APC/C is amplified by the SAC, leading to a robust metaphase arrest.

-

SAC-Independent Arrest in Oocytes and Embryos: In contrast, studies in mammalian oocytes and early embryos have shown that this compound can induce a metaphase arrest even when the SAC is experimentally inactivated.[6] This suggests that in these cell types, the direct inhibition of the APC/C by TAME is sufficient to block mitotic progression.

-

Cohesion Fatigue and SAC Reactivation: Prolonged mitotic arrest induced by this compound can lead to a phenomenon known as "cohesion fatigue," where sister chromatids prematurely separate. This can, in turn, lead to the generation of unattached kinetochores, which then reactivates the SAC, further reinforcing the mitotic block.

dot

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various cell lines, demonstrating its potential as a potent anti-mitotic agent.

| Cell Line | Assay | Parameter | Value | Reference |

| Ovarian Cancer (OVCAR-3) | Cell Growth | IC50 | 12.5 µM | [4] |

| Multiple Myeloma (LP-1) | Viability | IC50 | 12.1 µM | [4] |

| Multiple Myeloma (JJN3) | Viability | IC50 | 4.8 µM | [4] |

| Primary Myeloma Samples | Viability | IC50 Range | 2.8 - 20.3 µM | [4] |

| HeLa H2B-GFP | Mitotic Duration | 780 nM this compound | ~5 hours | [5] |

| HeLa H2B-GFP | Mitotic Duration | 3 µM this compound | ~5 hours | [5] |

| HeLa H2B-GFP | Mitotic Duration | 12 µM this compound | Arrest & Death | [5] |

| Mouse Oocytes | Metaphase Arrest | 50 µM this compound | Significant Arrest | [7] |

| Mouse 2-cell Embryos | Mitotic Arrest | 20 µM this compound | 100% Arrest | [6] |

| Endometrial Carcinoma (KLE) | Proliferation | 10 µM this compound (72h) | Significant Inhibition | [8] |

| Endometrial Carcinoma (AN3CA) | Proliferation | 15 µM this compound (24h) | Growth Inhibition | [8] |

Detailed Experimental Protocols

Cell Culture and this compound Treatment for Mitotic Arrest Analysis

-

Cell Seeding: Plate cells (e.g., HeLa, U2OS) on glass coverslips in a 12-well plate at a density that allows for approximately 70-80% confluency on the day of the experiment.

-

Cell Synchronization (Optional): For a synchronized cell population, employ a double thymidine block.

-

Add 2 mM thymidine to the culture medium and incubate for 16-18 hours.

-

Wash the cells twice with phosphate-buffered saline (PBS) and replace with fresh medium.

-

Incubate for 9 hours.

-

Add 2 mM thymidine again and incubate for another 15-17 hours.

-

Release the cells from the block by washing twice with PBS and adding fresh medium. Cells will enter mitosis synchronously approximately 8-10 hours post-release.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 1-20 µM).

-

Add the this compound-containing medium to the cells. For synchronized cells, add this compound approximately 8 hours after release from the thymidine block.

-

-

Time-Lapse Microscopy (for mitotic timing):

-

Place the culture plate on a heated stage of a live-cell imaging microscope equipped with a CO2-controlled chamber.

-

Acquire phase-contrast or fluorescence images (if using fluorescently tagged histones) at regular intervals (e.g., every 5-10 minutes) for up to 24 hours.

-

Analyze the images to determine the duration of mitosis (from nuclear envelope breakdown to anaphase onset or mitotic exit).

-

-

Fixation for Immunofluorescence:

-

After the desired incubation time with this compound, remove the medium and wash the cells once with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Immunofluorescence Staining of Mitotic Spindles and Chromosomes

-

Permeabilization:

-

Following fixation, permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% bovine serum albumin in PBS) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody against α-tubulin (for spindle visualization) in the blocking buffer.

-

Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

-

Washing:

-

Wash the coverslips three times with PBS, 5 minutes each wash.

-

-

Secondary Antibody Incubation:

-

Dilute a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) in the blocking buffer.

-

Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

DNA Staining and Mounting:

-

Wash the coverslips three times with PBS.

-

Incubate with a DNA stain (e.g., DAPI) for 5 minutes.

-

Wash once with PBS.

-

Mount the coverslips on microscope slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope. Capture images of the mitotic spindles and chromosomes to assess spindle morphology and chromosome alignment.

-

dot

Drug Development Implications

The specific inhibition of the APC/C-Cdc20 interaction by this compound presents a promising avenue for cancer therapy. Cdc20 is frequently overexpressed in various human cancers, and its high levels often correlate with poor prognosis.[9] By inducing a mitotic arrest, this compound can lead to apoptosis in cancer cells that are highly dependent on rapid proliferation.

Furthermore, this compound has shown synergistic effects when combined with other anti-cancer agents. For instance, co-treatment with Apcin, another APC/C inhibitor with a different mechanism of action (inhibiting substrate binding to Cdc20), results in a more potent mitotic block.[2][10] This suggests that a multi-pronged approach to inhibiting APC/C function could be a highly effective therapeutic strategy. The development of more potent and specific analogs of this compound is an active area of research with significant potential for clinical translation.[9]

References

- 1. oncotarget.com [oncotarget.com]

- 2. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacologic Inhibition of the Anaphase-Promoting Complex Induces A Spindle Checkpoint-Dependent Mitotic Arrest in the Absence of Spindle Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Arrest in Mammalian Oocytes and Embryos Does Not Require Spindle Assembly Checkpoint Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting APC/CCDC20 by Pro-TAME Suppresses Tumor Proliferation and Induces Apoptosis in Endometrial Carcinoma [imrpress.com]

- 9. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]

ProTAME: An In-depth Technical Guide to a Potent Anaphase-Promoting Complex Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a critical E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle proteins, ensuring orderly progression through mitosis. Its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. proTAME, a cell-permeable prodrug of Tosyl-L-Arginine Methyl Ester (TAME), has emerged as a potent and specific inhibitor of the APC/C. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, effects on cellular processes, quantitative efficacy data, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating APC/C inhibition as a novel anti-cancer strategy.

Introduction to this compound and the Anaphase-Promoting Complex

The APC/C, in conjunction with its co-activators Cdc20 and Cdh1, targets a multitude of substrates for proteasomal degradation, including Cyclin B1 and Securin.[1][2] This degradation is essential for the metaphase-to-anaphase transition and mitotic exit.[2] this compound acts as a competitive inhibitor, preventing the association of Cdc20 and Cdh1 with the APC/C core complex.[1][2] This inhibition stabilizes APC/C substrates, leading to a robust mitotic arrest at metaphase and subsequent induction of apoptosis in cancer cells.[1][2]

Mechanism of Action of this compound

This compound is a cell-permeable prodrug that is rapidly converted to its active form, TAME, by intracellular esterases.[1][2] TAME directly targets the APC/C, where it is thought to mimic the C-terminal Ile-Arg (IR) tail of the co-activators Cdc20 and Cdh1.[2] This mimicry allows TAME to competitively bind to a pocket on the APC/C subunit APC3 (also known as Cdc27), thereby physically occluding the binding of Cdc20 and Cdh1.[3][4] Without its co-activators, the APC/C is unable to recognize and ubiquitinate its substrates, leading to their accumulation.

Quantitative Data on this compound Efficacy

The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a dose-dependent effect on cell viability.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| OVCAR-3 | Ovarian Cancer | 12.5 | [1] |

| LP-1 | Multiple Myeloma | 12.1 | [1] |

| RPMI-8226 | Multiple Myeloma | ~10 | [1] |

| JJN3 | Multiple Myeloma | 4.8 | [1] |

| OPM-2 | Multiple Myeloma | ~8 | [1] |

| U266 | Multiple Myeloma | ~6 | [1] |

| NCI-H929 | Multiple Myeloma | ~7 | [1] |

| KLE | Endometrial Carcinoma | ~15 | [5] |

| ISHIKAWA | Endometrial Carcinoma | ~15 | [5] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell lines

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

-

Detergent reagent (e.g., DMSO or SDS-HCl solution)[7]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 3, 6, 12, 24 µM) and incubate for the desired period (e.g., 24, 48, or 72 hours).[1]

-

Add 10 µL of MTT reagent to each well.

-

Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.

-

Incubate at room temperature in the dark for 2 hours.

-

Record the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of APC/C Substrates

This protocol is used to detect the accumulation of APC/C substrates, such as Cyclin B1 and Securin, following this compound treatment.

Materials:

-

Cancer cell lines treated with this compound

-

Lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-Securin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse this compound-treated and control cells and quantify protein concentration.

-

Resolve 50 µg of protein from each sample on an 8–12% SDS-PAGE gel.[8]

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-Cyclin B1 at 1.5 µg/mL) overnight at 4°C.[9]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Wash the membrane three times with TBST.

-

Add chemiluminescent substrate and capture the signal using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the cell cycle distribution of cells treated with this compound.

Materials:

-

Cancer cell lines treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1 mM EDTA in PBS)[10]

-

RNase A solution (100 µg/mL in PBS)[11]

-

Flow cytometer

Procedure:

-

Harvest and wash approximately 2x10^6 cells with cold PBS.[10]

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing and incubate on ice for at least 30 minutes.[10]

-

Wash the cells twice with cold PBS.[10]

-

Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A.[10]

-

Incubate on ice until analysis.[10]

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.

Cellular Effects of this compound

Inhibition of the APC/C by this compound leads to a cascade of downstream cellular events.

References

- 1. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy [frontiersin.org]

- 5. Targeting APC/CCDC20 by Pro-TAME Suppresses Tumor Proliferation and Induces Apoptosis in Endometrial Carcinoma [imrpress.com]

- 6. broadpharm.com [broadpharm.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Cell Cycle-Related Cyclin B1 Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. igbmc.fr [igbmc.fr]

- 11. ucl.ac.uk [ucl.ac.uk]

ProTAME: A Technical Guide to a Potent APC/C Inhibitor for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ProTAME, a cell-permeable prodrug of Tosyl-L-Arginine Methyl Ester (TAME), has emerged as a critical research tool for investigating the mechanisms of cell cycle control and its dysregulation in diseases such as cancer. By targeting the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase, this compound induces a robust metaphase arrest, ultimately leading to apoptosis in rapidly dividing cells. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and practical applications of this compound in a research setting. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate its effective use in the laboratory.

Introduction: The Discovery and Development of this compound

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a crucial regulator of the cell cycle, responsible for orchestrating the timely degradation of key proteins that govern the transition from metaphase to anaphase.[1][2] Its activity is tightly controlled by two co-activators, Cdc20 and Cdh1, which recruit specific substrates for ubiquitination and subsequent proteasomal degradation.[2][3] The critical role of the APC/C in cell division has made it an attractive target for therapeutic intervention, particularly in oncology.

TAME (Tosyl-L-Arginine Methyl Ester) was identified as an inhibitor of the APC/C; however, its utility in cellular studies was limited by its poor cell permeability.[2][4] To overcome this limitation, this compound was developed as a cell-permeable prodrug.[1] Intracellular esterases cleave the modifying groups from this compound, releasing the active inhibitor TAME, which can then effectively engage its molecular target.[5]

Mechanism of Action

This compound exerts its biological effects through the inhibition of the APC/C. Once inside the cell, this compound is converted to TAME. TAME functions by competitively inhibiting the binding of the co-activators Cdc20 and Cdh1 to the APC/C.[1][6] TAME structurally mimics the Ile-Arg (IR) tail of the co-activators, which is essential for their interaction with the APC/C.[1] By disrupting this interaction, TAME prevents the recruitment of APC/C substrates, such as cyclin B1 and securin, thereby halting their degradation.[1][3] The stabilization of these proteins leads to a sustained mitotic arrest in metaphase.[1][7] Prolonged metaphase arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][8]

Below is a diagram illustrating the signaling pathway of APC/C and the inhibitory action of this compound.

Caption: Mechanism of this compound action on the APC/C signaling pathway.

Quantitative Data

The inhibitory effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of a compound.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| OVCAR-3 | Ovarian Cancer | 12.5 | [9] |

| LP-1 | Multiple Myeloma | 12.1 | [7] |

| JJN3 | Multiple Myeloma | 4.8 | [7] |

| Primary Myeloma Cells | Multiple Myeloma | 2.8 - 20.3 | [7] |

| RT4 | Bladder Cancer | 3-36 (range) | [4] |

| AN3CA | Endometrial Carcinoma | ~15 (significant inhibition) | [1] |

| KLE | Endometrial Carcinoma | ~10 (significant inhibition) | [1] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Cell Culture and this compound Treatment

-

Cell Lines: Culture desired cancer cell lines (e.g., HeLa, U2OS, multiple myeloma cell lines) in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in DMSO. Store at -20°C.

-

Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity. Treat cells for the desired duration (e.g., 6, 18, 24, 48, or 72 hours).[1][7]

Cell Viability Assay

This protocol describes a typical luminescence-based cell viability assay.

Caption: Workflow for a typical cell viability assay.

Methodology:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2 x 10³ to 1 x 10⁴ cells per well.[1][4]

-

Incubation: Allow cells to adhere and grow overnight.

-

Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.[1]

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent (Promega) equal to the volume of cell culture medium in the well.

-

Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record luminescence using a plate reader.[7]

-

Data Analysis: Normalize the data to untreated controls and calculate IC50 values using appropriate software (e.g., GraphPad Prism).[10]

Apoptosis Assay by Flow Cytometry

This protocol details the detection of apoptosis using Annexin V and Propidium Iodide (PI) or 7-AAD staining.

Methodology:

-

Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 10-15 µM) for a specified time (e.g., 48 or 72 hours).[1][8]

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI (or 7-AAD) staining solution according to the manufacturer's protocol.[1]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry within 1 hour.[1] Early apoptotic cells will be Annexin V positive and PI/7-AAD negative, while late apoptotic or necrotic cells will be positive for both stains.

Western Blotting

This protocol outlines the procedure for detecting changes in protein expression following this compound treatment.

Caption: General workflow for a Western blot experiment.

Methodology:

-

Sample Preparation: After treatment with this compound, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[1]

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.[6]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[12] Recommended primary antibodies and dilutions include:

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[11]

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.[12]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[1]

Synergistic Effects with Other Inhibitors

Research has shown that the efficacy of this compound can be enhanced when used in combination with other small molecule inhibitors. A notable example is its synergy with apcin, another APC/C inhibitor that acts via a different mechanism.[2] Apcin binds to Cdc20 and prevents substrate recognition.[1] The combined use of this compound and apcin leads to a more robust mitotic arrest and a greater induction of apoptosis than either agent alone.[1][2] This suggests that simultaneously targeting multiple steps in the APC/C activation and substrate recognition pathway is a promising therapeutic strategy.[2]

Conclusion

This compound is a valuable and potent tool for researchers studying the cell cycle and its role in cancer. Its ability to specifically inhibit the APC/C and induce metaphase arrest provides a powerful method for dissecting the intricate molecular events that govern cell division. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their experimental designs, ultimately contributing to a deeper understanding of cellular proliferation and the development of novel therapeutic strategies.

References

- 1. Targeting APC/CCDC20 by Pro-TAME Suppresses Tumor Proliferation and Induces Apoptosis in Endometrial Carcinoma [imrpress.com]

- 2. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repurposing this compound for Bladder Cancer: A Combined Therapeutic Approach Targeting Cell Migration and MMP Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Western blot protocol | Abcam [abcam.com]

- 7. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

proTAME: A Technical Guide to its Role in Inducing Metaphase Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

proTAME, a cell-permeable small molecule inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), has emerged as a critical tool for cell cycle research and a potential therapeutic agent in oncology. This technical guide provides an in-depth analysis of this compound's mechanism of action, its role in inducing metaphase arrest, and detailed experimental protocols for its application. By preventing the degradation of key mitotic proteins, this compound effectively halts cell division at the metaphase-anaphase transition, a mechanism with significant implications for the development of novel anti-cancer therapies. This document consolidates quantitative data, outlines experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction

The cell cycle is a tightly regulated process, ensuring the faithful replication and segregation of genetic material. The Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, is a master regulator of mitotic progression, particularly the transition from metaphase to anaphase.[1] The APC/C, in conjunction with its co-activators Cdc20 and Cdh1, targets key proteins for proteasomal degradation, including securin and mitotic cyclins.[1] The degradation of these substrates is essential for the separation of sister chromatids and the exit from mitosis.[1]

This compound (prodrug of Tosyl-L-Arginine Methyl Ester) is a cell-permeable pro-drug that is converted by intracellular esterases into its active form, TAME.[2] TAME functions as a potent inhibitor of the APC/C.[3] Its ability to induce a robust metaphase arrest has made it an invaluable tool for studying the intricacies of mitotic regulation and a promising candidate for therapeutic intervention in diseases characterized by uncontrolled cell proliferation, such as cancer.[2][4]

Mechanism of Action: Inhibition of the APC/C

This compound's primary mechanism of action is the inhibition of the APC/C. Upon entering the cell, this compound is hydrolyzed by intracellular esterases to TAME.[2] TAME then directly interferes with the function of the APC/C. It is understood to prevent the association of the co-activators Cdc20 and Cdh1 with the core APC/C complex.[2][5] This inhibition prevents the recognition and subsequent ubiquitination of APC/C substrates.

The key substrates of the APC/C that are stabilized by this compound treatment include:

-

Securin: An inhibitory protein that binds to and inactivates separase. The degradation of securin is a prerequisite for separase activation and the subsequent cleavage of cohesin, the protein complex holding sister chromatids together.[1]

-

Cyclin B1: A regulatory subunit of Maturation-Promoting Factor (MPF). The destruction of cyclin B1 leads to a decrease in MPF activity, which is necessary for mitotic exit.[2]

By preventing the degradation of securin and cyclin B1, this compound treatment leads to the accumulation of these proteins, resulting in a sustained mitotic arrest at the metaphase stage.[2]

Signaling Pathway of APC/C Inhibition by this compound

Caption: Mechanism of this compound-induced metaphase arrest.

Quantitative Data on this compound Efficacy

The efficacy of this compound in inducing cell cycle arrest and reducing cell viability has been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound.

| Cell Line Type | Specific Cell Line(s) | IC50 Value (µM) | Reference(s) |

| Multiple Myeloma (MM) | LP-1 | 12.1 | [2] |

| JJN3 | 4.8 | [2] | |

| Primary Patient Samples | 2.8 - 20.3 | [2][6] | |

| Ovarian Cancer | OVCAR-3 | 12.5 | [7] |

| Peripheral Blood | Healthy PBMCs | 73.6 | [2] |

| Mononuclear Cells |

Table 1: IC50 values of this compound in various cell lines.

Effective concentrations for inducing metaphase arrest are often in a similar range to the IC50 values for cell viability. For instance, a concentration of 12 µM this compound has been shown to effectively induce metaphase arrest in multiple myeloma cell lines.[2][8] In mammalian oocytes, a dose-dependent metaphase arrest is observed with concentrations ranging from 0-100 µM.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and Drug Treatment

-

Cell Lines: Human multiple myeloma cell lines (e.g., LP-1, RPMI-8226), human ovarian cancer cell lines (e.g., OVCAR-3), or other cell lines of interest.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 for MM cells) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10-50 mM) and stored at -20°C. Working solutions are prepared by diluting the stock solution in culture medium to the desired final concentration.

-

Treatment: Cells are seeded at an appropriate density and allowed to adhere (for adherent cells) before being treated with various concentrations of this compound or a vehicle control (DMSO). Treatment times can range from a few hours to several days depending on the experimental endpoint. For cell cycle analysis, treatment times of 6, 18, and 24 hours are common.[2]

Analysis of Metaphase Arrest

-

Microscopy:

-

Immunofluorescence: Cells are fixed, permeabilized, and stained with antibodies against components of the mitotic spindle (e.g., α-tubulin) and chromosomes (e.g., DAPI). This allows for the visualization and quantification of cells arrested in metaphase, characterized by condensed chromosomes aligned at the metaphase plate.

-

Live-cell imaging: Cells expressing fluorescently tagged histones (e.g., H2B-GFP) can be monitored over time using live-cell microscopy to determine the duration of mitosis and pinpoint the stage of arrest.[6]

-

-

Flow Cytometry: Cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content is then analyzed by flow cytometry. Cells arrested in G2/M phase will have a 4N DNA content, and an increase in this population is indicative of a mitotic arrest.

Western Blot Analysis of APC/C Substrates

-

Cell Lysis: Following treatment with this compound, cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF). The membrane is then blocked and incubated with primary antibodies against APC/C substrates such as Cyclin B1 and Securin. A loading control (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The accumulation of Cyclin B1 and Securin in this compound-treated cells confirms the inhibition of the APC/C.[2]

Experimental Workflow for this compound Analysis

Caption: A typical experimental workflow for studying this compound.

The Role of the Spindle Assembly Checkpoint (SAC)

The Spindle Assembly Checkpoint (SAC) is a crucial surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing anaphase to proceed.[9] The relationship between this compound-induced metaphase arrest and the SAC is complex and appears to be cell-type dependent.

In some cancer cell lines, the metaphase arrest induced by this compound has been shown to be dependent on a functional SAC.[9] However, in other cell types, such as mammalian oocytes and early embryos, this compound can induce metaphase arrest even in the absence of SAC activity.[9][10] This suggests that direct inhibition of the APC/C by this compound can be sufficient to halt mitotic progression, irrespective of the checkpoint status in certain contexts.

Therapeutic Potential and Future Directions

The ability of this compound to induce a potent metaphase arrest makes it an attractive candidate for cancer therapy. By selectively targeting rapidly dividing cancer cells and forcing them into a prolonged mitotic arrest, this compound can trigger apoptotic cell death.[2] Studies have shown that this compound is effective in various cancer models, including multiple myeloma and ovarian cancer, and can overcome certain forms of drug resistance.[2][7]

Furthermore, this compound can be used in combination with other therapeutic agents to enhance their efficacy. For instance, co-treatment with Apcin, another APC/C inhibitor with a distinct mechanism of action, has been shown to synergistically block mitotic exit.[11][12]

Future research will likely focus on:

-

Optimizing the therapeutic window of this compound to maximize its anti-cancer effects while minimizing toxicity to normal cells.

-

Identifying biomarkers that can predict which tumors will be most sensitive to this compound treatment.

-

Exploring novel combination therapies to further enhance the efficacy of APC/C inhibition in a clinical setting.

Conclusion

This compound is a powerful and specific inhibitor of the Anaphase-Promoting Complex/Cyclosome that induces a robust metaphase arrest. Its well-defined mechanism of action, coupled with its efficacy in various preclinical models, underscores its importance as both a research tool and a promising therapeutic agent. This technical guide provides a comprehensive overview of the core principles underlying this compound's function and offers a practical framework for its application in a research setting. The continued investigation of this compound and other APC/C inhibitors holds significant promise for advancing our understanding of cell cycle control and for the development of novel cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Repurposing this compound for Bladder Cancer: A Combined Therapeutic Approach Targeting Cell Migration and MMP Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound Arrest in Mammalian Oocytes and Embryos Does Not Require Spindle Assembly Checkpoint Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Arrest in Mammalian Oocytes and Embryos Does Not Require Spindle Assembly Checkpoint Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting APC/CCDC20 by Pro-TAME Suppresses Tumor Proliferation and Induces Apoptosis in Endometrial Carcinoma [imrpress.com]

The Therapeutic Potential of proTAME in Oncology: A Technical Guide

An In-depth Examination of a Novel APC/C Inhibitor for Researchers, Scientists, and Drug Development Professionals

Abstract

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a critical E3 ubiquitin ligase that governs cell cycle progression, making it an attractive target for anti-cancer therapies.[1] Overexpression of its co-activator, Cdc20, has been linked to poor prognosis in various cancers.[2][3] ProTAME, a cell-permeable prodrug of the APC/C inhibitor TAME (Tosyl-L-Arginine Methyl Ester), has emerged as a promising therapeutic agent.[2][3] This technical guide provides a comprehensive overview of the therapeutic potential of this compound in oncology, detailing its mechanism of action, summarizing key preclinical data, and outlining relevant experimental protocols.

Introduction: Targeting the Cell Cycle in Cancer

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Deregulation of this process is a hallmark of cancer, leading to uncontrolled cell proliferation. The APC/C, in conjunction with its co-activators Cdc20 and Cdh1, plays a pivotal role in orchestrating mitotic progression by targeting key cell cycle proteins, such as cyclin B1 and securin, for proteasomal degradation.[2][3][4] Elevated levels of Cdc20 are frequently observed in cancer cells, contributing to chromosomal instability and tumor progression.[2][4] This makes the APC/C-Cdc20 axis a compelling target for the development of novel anti-cancer drugs.

This compound: Mechanism of Action

This compound acts as an inhibitor of the APC/C.[2] As a prodrug, it readily crosses the cell membrane and is intracellularly converted by esterases into its active form, TAME.[2][3] TAME then competitively inhibits the binding of the co-activators Cdc20 and Cdh1 to the APC/C, thereby preventing the recognition and subsequent ubiquitination of APC/C substrates.[2][5] This inhibition leads to the accumulation of proteins like cyclin B1, which in turn causes a prolonged mitotic arrest at the metaphase-anaphase transition.[2][3] This sustained arrest ultimately triggers apoptotic cell death in cancer cells.[2] Studies have shown that this compound can preferentially inhibit APC/CCdc20 activity in certain cancer cells.[2][3]

Quantitative Data on this compound's Efficacy

In Vitro Cytotoxicity

This compound has demonstrated dose-dependent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and incubation time.

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |

| Multiple Myeloma | LP-1 | 12.1 | 24 | [2] |

| Multiple Myeloma | JJN3 | 4.8 | 24 | [2] |

| Multiple Myeloma | RPMI-8226 | Not explicitly stated, but dose-dependent decrease in viability observed | 24 | [2] |

| Multiple Myeloma | OPM-2 | Not explicitly stated, but dose-dependent decrease in viability observed | 24 | [2] |

| Multiple Myeloma | U266 | Not explicitly stated, but dose-dependent decrease in viability observed | 24 | [2] |

| Multiple Myeloma | NCI-H929 | Not explicitly stated, but dose-dependent decrease in viability observed | 24 | [2] |

| Bladder Cancer | RT4 | 12 (IC20) | Not specified | [6] |

| Endometrial Carcinoma | AN3CA | Dose-dependent inhibition observed | 24, 48, 72 | [7] |

| Endometrial Carcinoma | KLE | Dose-dependent inhibition observed | 24, 48, 72 | [7] |

Induction of Apoptosis

Treatment with this compound leads to a significant increase in apoptosis in various cancer cell lines.

| Cancer Type | Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Observation | Reference |

| Multiple Myeloma | LP-1, RPMI-8226, NCI-H929, U266 | 12 | 48 | Significant increase in Annexin V positive cells | [2] |

| Multiple Myeloma | Primary patient samples | Various | 24 | Dose-dependent induction of apoptosis | [2] |

| Endometrial Carcinoma | AN3CA, KLE | 15 | 72 | Significantly increased percentage of early apoptotic and dead cells | [7] |

Effects on Cell Cycle Progression

This compound induces a metaphase arrest in cancer cells.

| Cancer Type | Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Observation | Reference |

| Multiple Myeloma | LP-1, RPMI-8226 | Not specified | Various | Significant increase in the percentage of cells in metaphase | [2] |

Experimental Protocols

Cell Viability Assay (e.g., CCK-8 or MTS)

This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.

-

Cell Seeding: Seed cancer cells (e.g., 2 x 103 cells/well) in a 96-well plate and culture overnight.[7]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 15 µM).[7]

-

Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours).[7]

-

Reagent Addition: Add Cell Counting Kit-8 (CCK-8) or MTS reagent to each well and incubate for 1-4 hours.[7]

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V/7-AAD Staining)

This protocol outlines the detection of apoptosis using flow cytometry.

-

Cell Treatment: Treat cancer cells with the desired concentration of this compound (e.g., 12 µM) for a specified duration (e.g., 48 hours).[2]

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) according to the manufacturer's instructions.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).[2]

Western Blotting

This protocol is for detecting changes in protein expression levels.

-

Cell Lysis: Treat cells with this compound for various time points (e.g., 6, 18, 24 hours), then lyse the cells in RIPA buffer.[2]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Cyclin B1, Skp2, Caspase-3, PARP, β-actin).[2]

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]

Signaling Pathways and Synergistic Combinations

This compound's therapeutic potential may be enhanced through combination therapies. For instance, combining this compound with another APC/C inhibitor, apcin, has shown synergistic effects in inhibiting cancer cell proliferation.[7] Apcin acts by a different mechanism, preventing substrate recognition by binding to Cdc20.[2] The combination of this compound with the alkylating agent melphalan has also demonstrated enhanced anti-myeloma activity.[2] In bladder cancer, this compound has been shown to reduce cell migration and downregulate matrix metalloproteinases (MMPs), suggesting a role in preventing metastasis.[6]

References

- 1. Frontiers | The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy [frontiersin.org]

- 2. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. The role of Anaphase Promoting Complex activation, inhibition and substrates in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule inhibitors reveal novel functions of the APC/C through proteomic and chemical genetic screening [dash.harvard.edu]

- 6. Repurposing this compound for Bladder Cancer: A Combined Therapeutic Approach Targeting Cell Migration and MMP Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting APC/CCDC20 by Pro-TAME Suppresses Tumor Proliferation and Induces Apoptosis in Endometrial Carcinoma [imrpress.com]

An In-depth Technical Guide to proTAME's Effect on the Spindle Assembly Checkpoint

Introduction

The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism in eukaryotic cells that ensures the fidelity of chromosome segregation during mitosis. It prevents the premature separation of sister chromatids by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C), a multi-subunit E3 ubiquitin ligase. The APC/C, when activated by its co-factor Cdc20, targets key mitotic proteins, including Securin and Cyclin B1, for proteasomal degradation, thereby initiating the metaphase-to-anaphase transition. ProTAME (prodrug of Tosyl-L-Arginine Methyl Ester) is a potent, cell-permeable small molecule inhibitor of the APC/C that has become an invaluable tool for studying mitotic progression. This document provides a comprehensive technical overview of this compound's mechanism of action and its intricate relationship with the Spindle Assembly Checkpoint.

Core Mechanism of this compound Action

This compound itself is an inactive prodrug designed for efficient cell membrane penetration. Once inside the cell, it is rapidly converted by intracellular esterases into its active form, TAME.[1][2][3][4] The active TAME molecule functions as a competitive inhibitor of the APC/C. It structurally mimics the conserved Isoleucine-Arginine (IR) tail of the APC/C co-activators, Cdc20 and Cdh1.[1][5] By binding to the co-activator docking site on the APC/C, TAME physically blocks the association of Cdc20 or Cdh1 with the complex.[1][6][7] This inhibition prevents the APC/C from ubiquitinating its substrates. Consequently, proteins like Cyclin B1 and Securin accumulate, leading to a robust arrest of the cell cycle in metaphase.[1][6][7][8]

The Paradoxical Role of the Spindle Assembly Checkpoint

Logically, direct inhibition of the APC/C, which lies downstream of the SAC, should induce mitotic arrest regardless of SAC status. However, a key finding in somatic cells is that the metaphase arrest induced by this compound is strongly dependent on a functional SAC.[7][9] For instance, in HeLa cells, a 12 µM dose of this compound extends mitosis by 23 hours with an active SAC, but only by 72 minutes if the SAC is disabled by depleting the checkpoint protein Mad2.[7] This dependency suggests a more complex interplay between this compound-induced APC/C inhibition and SAC signaling.

Two primary models explain this observation:

-

The Cohesion Fatigue Model: This model posits that this compound only partially inhibits the APC/C, leading to a significant delay in the metaphase-to-anaphase transition rather than a complete block. This prolonged metaphase state can lead to "cohesion fatigue," a phenomenon where the cohesin complexes holding sister chromatids together are gradually lost. This results in premature sister chromatid separation, creating unattached kinetochores that are no longer under tension. These new attachment errors lead to the re-activation of the SAC, which then establishes a durable, secondary mitotic arrest.[9][10][11]

-

The SAC Amplification Loop Model: An alternative hypothesis suggests that even in a normal metaphase where all chromosomes are properly attached, a basal, low-level SAC signal persists. This signal is normally silenced by active APC/C-dependent proteolysis. By partially inhibiting the APC/C with this compound, this residual SAC signal is no longer effectively counteracted. This allows the inhibitory signal to be amplified, creating a positive feedback loop that reinforces the mitotic arrest.[7]

It is noteworthy that this SAC dependency is not universal. In mammalian oocytes and early embryos, this compound-induced metaphase arrest does not require SAC activity, highlighting fundamental differences in cell cycle regulation during early development compared to somatic cells.[10][12][13][14]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and effects of this compound across various cell lines and experimental systems.

Table 1: IC50 Values of this compound

| Cell Line / System | IC50 Value (µM) | Reference(s) |

| Xenopus Egg Extract (for TAME) | ~12.0 | [7] |

| JJN3 (Multiple Myeloma) | 4.8 | [1][5] |

| OPM-2 (Multiple Myeloma) | ~6.0 (estimated) | [5] |

| NCI-H929 (Multiple Myeloma) | ~7.0 (estimated) | [5] |

| RPMI-8226 (Multiple Myeloma) | ~10.0 (estimated) | [5] |

| LP-1 (Multiple Myeloma) | 12.1 | [1][5] |

| OVCAR-3 (Ovarian Cancer) | 12.5 | [12] |

| Various Cancer Lines (Breast, Ovarian) | 5 - 10 | [8] |

Table 2: Effect of this compound on Mitotic Duration

| Cell Line | This compound Conc. (µM) | Conditions | Mitotic Duration / Effect | Reference(s) |

| HeLa H2B-GFP | 12 | SAC-Proficient | Extended by 23 hours | [7] |

| HeLa H2B-GFP | 12 | SAC-Deficient (Mad2 siRNA) | Extended by 72 minutes (1.2 hours) | [7] |

| HeLa H2B-GFP | 4 | Control | 4.8 hours (vs. 1.0 hour for DMSO) | [7] |

| HeLa H2B-GFP | 4 | 50% Cdc20 Knockdown | 19.4 hours | [7] |

| IMR90-hTERT | Not specified | Control | 1.7-fold increase in mitotic timing | [15] |

| LP-1 & RPMI-8226 | 12 | Time-course (up to 18h) | Significant increase in metaphase cells | [1][5] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize this compound's effects.

Protocol 1: Analysis of Mitotic Arrest by Live-Cell Imaging

-

Cell Culture and Seeding: Plate HeLa cells stably expressing H2B-GFP onto glass-bottom dishes. Culture in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Synchronization (Optional): For a synchronized population, treat cells with 2 mM thymidine for 18 hours, wash with PBS, and release into fresh media for 9 hours. Add 2 mM thymidine again for 15 hours for a G1/S block.

-

Drug Treatment: Release cells from the thymidine block by washing with pre-warmed media. Add this compound (dissolved in DMSO, final concentration 4-12 µM) or an equivalent volume of DMSO as a control to the imaging media.

-

Time-Lapse Microscopy: Place the dish on a heated (37°C) and CO2-controlled (5%) microscope stage. Acquire images every 5-10 minutes for 24-48 hours using fluorescence and DIC channels.

-

Data Analysis: Manually track individual cells from the point of nuclear envelope breakdown (NEBD, marking mitotic entry) to the onset of anaphase (sister chromatid separation) or mitotic exit/cell death. Plot the cumulative frequency of mitotic duration for each condition.

Protocol 2: Western Blotting for APC/C Substrate Stabilization

-

Cell Treatment: Seed RPMI-8226 multiple myeloma cells in 6-well plates. Treat with 12 µM this compound or DMSO for various time points (e.g., 0, 6, 18, 24 hours).

-

Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Cyclin B1, Securin, and a loading control (e.g., β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

- 1. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (CAS 1362911-19-0): R&D Systems [rndsystems.com]

- 3. This compound Supplier | CAS 1362911-19-0 | Tocris Bioscience [tocris.com]

- 4. This compound | APC/C inhibitor | Probechem Biochemicals [probechem.com]

- 5. oncotarget.com [oncotarget.com]

- 6. An APC/C inhibitor stabilizes cyclin B1 by prematurely terminating ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacologic Inhibition of the Anaphase-Promoting Complex Induces A Spindle Checkpoint-Dependent Mitotic Arrest in the Absence of Spindle Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. Cohesion Fatigue Explains Why Pharmacological Inhibition of the APC/C Induces a Spindle Checkpoint-Dependent Mitotic Arrest | PLOS One [journals.plos.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. [PDF] this compound Arrest in Mammalian Oocytes and Embryos Does Not Require Spindle Assembly Checkpoint Activity | Semantic Scholar [semanticscholar.org]

- 14. This compound Arrest in Mammalian Oocytes and Embryos Does Not Require Spindle Assembly Checkpoint Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rupress.org [rupress.org]

Methodological & Application

proTAME: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

proTAME, a cell-permeable prodrug of TAME (Tosyl-L-Arginine Methyl Ester), is a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase that governs cell cycle progression.[1][2] By preventing the association of the co-activators Cdc20 and Cdh1 with the APC/C, this compound effectively induces a metaphase arrest, leading to decreased cell viability and apoptosis in various cancer cell lines.[1][3][4] This document provides detailed experimental protocols for the application of this compound in cell culture, summarizes key quantitative data, and illustrates the underlying signaling pathways and experimental workflows.

Mechanism of Action

This compound is intracellularly converted by esterases into its active form, TAME. TAME mimics the I-R tail of APC/C co-activators, thereby competitively inhibiting their binding to the APC/C.[1][2] This inhibition prevents the ubiquitination and subsequent proteasomal degradation of key cell cycle proteins, such as Cyclin B1 and Securin, which are substrates of the APC/C-Cdc20 complex.[5][6] The accumulation of these proteins leads to a robust mitotic arrest at the metaphase-anaphase transition.[1][4]

Signaling Pathway

Caption: Mechanism of this compound-induced metaphase arrest.

Quantitative Data Summary

The following tables summarize the effects of this compound on cell viability and induction of apoptosis across various cell lines.

Table 1: Effect of this compound on Cell Viability

| Cell Line | Cancer Type | Assay | Concentration (µM) | Time (h) | Effect |

| Multiple Myeloma (HMCLs) | Multiple Myeloma | CellTiter-Glo | 3, 6, 12, 24 | 24 | Dose-dependent decrease in viability[1] |

| LP-1 | Multiple Myeloma | CellTiter-Glo | 12 | 24 | Significant decrease in viability[1] |

| RPMI-8226 | Multiple Myeloma | CellTiter-Glo | 12 | 24 | Significant decrease in viability[1] |

| Endometrial Carcinoma (EC) | Endometrial Carcinoma | CCK-8 | 5, 10, 15 | 24, 48, 72 | Time- and dose-dependent suppression of proliferation[3] |

| OVCAR-3 | Ovarian Cancer | Not Specified | IC50 = 12.5 | Not Specified | Growth inhibition[7] |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Cancer Type | Assay | Concentration (µM) | Time (h) | Effect |

| Multiple Myeloma (HMCLs) | Multiple Myeloma | Annexin V/7AAD | 12 | 48 | Significant increase in apoptosis[8] |

| Primary Myeloma Cells | Multiple Myeloma | Annexin V/7AAD | Various | 24 | Induction of apoptosis[1] |

| Endometrial Carcinoma (EC) | Endometrial Carcinoma | Flow Cytometry | 15 | 72 | Significantly increased percentage of apoptotic cells[3] |

| RPMI-8226 (co-cultured) | Multiple Myeloma | Annexin V/7AAD | 6, 12 | 24 | Significant induction of apoptosis in the presence of BMSCs[9] |

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Cell Viability Assay (using CellTiter-Glo®)

This protocol is adapted from studies on multiple myeloma cell lines.[1]

Objective: To determine the effect of this compound on cell viability.

Materials:

-

This compound (Boston Biochem, Inc.)[3]

-

Cell line of interest (e.g., LP-1, RPMI-8226)

-

Complete culture medium

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a density of 2 x 10³ cells per well in 100 µL of complete culture medium.[3]

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations of 3, 6, 12, and 24 µM.[1]

-

Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

Apoptosis Assay (using Annexin V/7-AAD Staining)

This protocol is based on the analysis of apoptosis in multiple myeloma and endometrial carcinoma cells.[1][3]

Objective: To quantify the percentage of apoptotic cells following this compound treatment.

Materials:

-

This compound

-

Cell line of interest

-

6-well plates

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, 7-AAD, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere or reach the desired confluency.

-

Treat cells with the desired concentration of this compound (e.g., 12 µM or 15 µM) and a vehicle control for the specified duration (e.g., 24, 48, or 72 hours).[1][3]

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Western Blot Analysis

This protocol is for the detection of APC/C substrates and apoptosis markers.[1]

Objective: To assess the protein levels of Cyclin B1, cleaved caspases, and PARP.

Materials:

-

This compound

-

Cell line of interest

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-cleaved Caspase-3, -8, -9, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent[3]

Procedure:

-

Treat cells with this compound (e.g., 12 µM) for various time points (e.g., 6, 18, 24 hours).[1]

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL detection reagent and an imaging system.

Experimental Workflow

Caption: General experimental workflow for studying the effects of this compound.

References

- 1. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Targeting APC/CCDC20 by Pro-TAME Suppresses Tumor Proliferation and Induces Apoptosis in Endometrial Carcinoma [imrpress.com]

- 4. Pharmacologic Inhibition of the Anaphase-Promoting Complex Induces A Spindle Checkpoint-Dependent Mitotic Arrest in the Absence of Spindle Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule inhibitors reveal novel functions of the APC/C through proteomic and chemical genetic screening [dash.harvard.edu]

- 6. Research | King Lab [king.hms.harvard.edu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Optimal Concentration of proTAME for HeLa Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of proTAME for inducing cell cycle arrest and apoptosis in HeLa cells. This compound, a cell-permeable prodrug, is converted intracellularly to TAME (Tosyl-L-Arginine Methyl Ester), a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C).[1][2][3] Inhibition of this E3 ubiquitin ligase prevents the degradation of key cell cycle proteins, including cyclin B1 and securin, leading to mitotic arrest and subsequent apoptosis.[1][4]

Quantitative Data Summary

The optimal concentration of this compound for HeLa cells is context-dependent, varying with the desired biological outcome (e.g., cell cycle arrest vs. apoptosis) and incubation time. The following tables summarize key quantitative data derived from multiple studies.

| Parameter | Cell Line | Concentration Range | Incubation Time | Method | Reference |

| IC50 | HeLa | Comparable to 2.8 - 20.3 µM | 24 hours | Viability Assay | [1] |

| Mitotic Arrest | HeLa | 10 µM - 15 µM | 4 - 24 hours | Time-lapse imaging, Microscopy | [5][6] |

| Apoptosis Induction | Various Cancer Cells | 12 µM - 15 µM | 24 - 72 hours | Annexin V/7AAD, Caspase Cleavage | [1][7] |

Table 1: Effective Concentrations of this compound in HeLa and other Cancer Cells.

| Experiment | This compound Concentration | Incubation Time | Observed Effect in HeLa Cells | Reference |

| Mitotic Arrest | 12 µM | Not specified | Metaphase arrest and subsequent cell death. | [5] |

| Cohesion Fatigue | 10 µM | Not specified | Induction of cohesion fatigue and prolonged mitotic arrest. | [6] |

| Mitotic Arrest Synergy | 12.5 µM (in combination with nocodazole) | 24 hours | Enhanced SAC-dependent mitotic arrest. | [8] |

| Apoptosis Induction (in other cancer cells) | 15 µM | 72 hours | Significant increase in early apoptotic and dead cells. | [7] |

Table 2: Specific Experimental Conditions and Outcomes with this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its application in cell culture.

Caption: Mechanism of this compound-induced mitotic arrest.

Caption: General experimental workflow for this compound treatment.

Experimental Protocols

Cell Viability Assay (MTT Assay) to Determine IC50

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on HeLa cells.

Materials:

-

HeLa cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.5 µM to 50 µM.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is to assess the effect of this compound on the cell cycle distribution of HeLa cells.

Materials:

-

HeLa cells

-

6-well plates

-

This compound

-

PBS

-

70% cold ethanol

-

RNase A (10 mg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI and 0.1% Triton X-100 in PBS)

-

Flow cytometer

Procedure:

-

Seed HeLa cells in 6-well plates and grow to 60-70% confluency.

-

Treat cells with the desired concentrations of this compound (e.g., 5 µM, 10 µM, 15 µM) for a specified time (e.g., 24 hours). Include a vehicle control.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is expected.

Apoptosis Assay by Annexin V/PI Staining

This protocol is for quantifying this compound-induced apoptosis in HeLa cells.

Materials:

-

HeLa cells

-

6-well plates

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Seed HeLa cells in 6-well plates and treat with this compound (e.g., 10 µM, 15 µM, 20 µM) for the desired duration (e.g., 24, 48, or 72 hours).

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze by flow cytometry within 1 hour. This will allow for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis of APC/C Substrates

This protocol is for detecting the accumulation of APC/C substrates, such as Cyclin B1, in response to this compound treatment.

Materials:

-

HeLa cells

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Cyclin B1, anti-Securin, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Seed HeLa cells in 6-well plates and treat with this compound (e.g., 12 µM) for various time points (e.g., 6, 18, 24 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody (e.g., anti-Cyclin B1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system. An increase in Cyclin B1 levels is expected with this compound treatment.[1]

References

- 1. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. This compound Supplier | CAS 1362911-19-0 | Tocris Bioscience [tocris.com]

- 4. Small molecule inhibitors reveal novel functions of the APC/C through proteomic and chemical genetic screening [dash.harvard.edu]

- 5. Pharmacologic Inhibition of the Anaphase-Promoting Complex Induces A Spindle Checkpoint-Dependent Mitotic Arrest in the Absence of Spindle Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cohesion Fatigue Explains Why Pharmacological Inhibition of the APC/C Induces a Spindle Checkpoint-Dependent Mitotic Arrest | PLOS One [journals.plos.org]

- 7. Targeting APC/CCDC20 by Pro-TAME Suppresses Tumor Proliferation and Induces Apoptosis in Endometrial Carcinoma [imrpress.com]

- 8. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PMC [pmc.ncbi.nlm.nih.gov]

Synergistic Inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C) using proTAME and Apcin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a crucial E3 ubiquitin ligase that governs the timely degradation of key cell cycle proteins, ensuring orderly progression through mitosis. Its activity is essential for the metaphase-to-anaphase transition and mitotic exit. The APC/C is activated by two co-activators, Cdc20 and Cdh1, which are responsible for substrate recognition. Dysregulation of the APC/C is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

Two small molecule inhibitors, proTAME and apcin, have emerged as valuable tools for studying and targeting the APC/C. This compound is a cell-permeable prodrug of TAME (Tosyl-L-Arginine Methyl Ester), which inhibits the binding of the co-activator Cdc20 to the APC/C. Apcin, on the other hand, is a ligand of Cdc20 that competitively inhibits the recognition of substrates containing a D-box motif.